

# 2-Chloro-8-methylquinoline molecular weight and formula

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## Compound of Interest

Compound Name: 2-Chloro-8-methylquinoline

Cat. No.: B1592087

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An In-Depth Technical Guide to **2-Chloro-8-methylquinoline**: Properties, Synthesis, and Applications

## Abstract

This technical guide provides a comprehensive overview of **2-Chloro-8-methylquinoline**, a heterocyclic aromatic compound of significant interest to the chemical and pharmaceutical research communities. While its primary role is that of a versatile synthetic intermediate, inherent biological activities are also being explored. This document details the core physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, explores its chemical reactivity, provides a predictive analysis of its spectroscopic signature, and discusses its current and potential applications in drug discovery and materials science. The content herein is curated for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this valuable molecular scaffold.

## Introduction: The Quinoline Scaffold in Modern Research

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.<sup>[1]</sup> Compounds incorporating this moiety exhibit a vast range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.<sup>[2]</sup> <sup>[3]</sup> The functionalization of the quinoline core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

**2-Chloro-8-methylquinoline** (CAS: 4225-85-8) is a key derivative within this class. The chlorine atom at the 2-position acts as a reactive handle for nucleophilic substitution, making it an ideal precursor for building molecular complexity.<sup>[4]</sup> The methyl group at the 8-position provides a steric and electronic influence that can be exploited in molecular design. This guide serves as a technical resource, consolidating the essential chemical data and practical knowledge required to effectively utilize **2-Chloro-8-methylquinoline** in a research setting.

## Core Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is critical for its application in synthesis and analysis. The key identifiers and computed properties for **2-Chloro-8-methylquinoline** are summarized below.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>8</sub> ClN	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	177.63 g/mol	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
IUPAC Name	2-chloro-8-methylquinoline	<a href="#">[5]</a>
CAS Number	4225-85-8	<a href="#">[5]</a> <a href="#">[6]</a>
Canonical SMILES	CC1=CC=CC2=C1N=C(C=C2)Cl	<a href="#">[5]</a>
InChI Key	ZLKRFILUXVCYKM-UHFFFAOYSA-N	<a href="#">[5]</a>
Appearance	Solid (predicted)	
Storage	Sealed in dry, Room Temperature	<a href="#">[6]</a>

## Synthesis and Mechanistic Insights

The synthesis of substituted 2-chloroquinolines is often achieved via the Vilsmeier-Haack reaction, a powerful formylation method that can be adapted for cyclization.<sup>[8][9]</sup> This approach offers a reliable pathway to **2-Chloro-8-methylquinoline** from readily available starting materials.

# Experimental Protocol: Synthesis via Vilsmeier-Haack Cyclization

This protocol describes a robust method for the synthesis of **2-Chloro-8-methylquinoline** starting from N-(2-methylphenyl)acetamide.

## Reagents & Solvents:

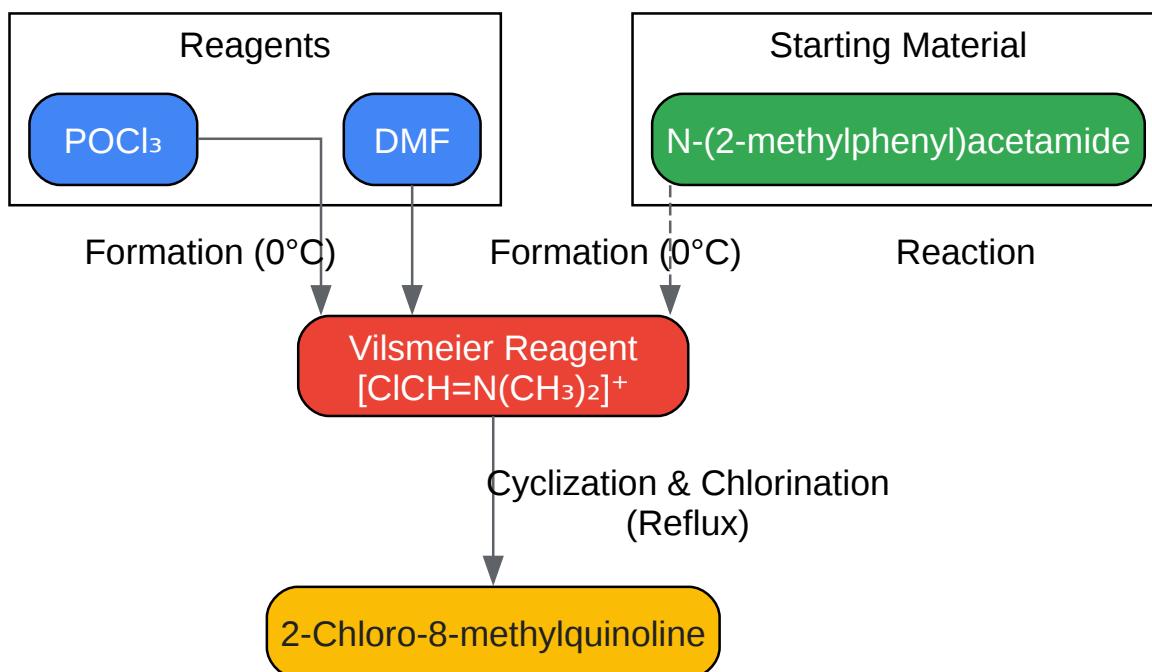
- N-(2-methylphenyl)acetamide (o-acetotoluidide)
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Hexanes/Ethyl Acetate solvent system

## Procedure:

- **Vilsmeier Reagent Formation:** In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, cool an appropriate volume of N,N-Dimethylformamide (DMF) to 0°C in an ice bath. Add phosphorus oxychloride ( $\text{POCl}_3$ , ~3 equivalents) dropwise with vigorous stirring.
  - **Causality Insight:** The reaction between  $\text{POCl}_3$  and DMF is highly exothermic and forms the electrophilic Vilsmeier reagent,  $[\text{ClCH}=\text{N}(\text{CH}_3)_2]^+ \text{Cl}^-$ . Pre-formation at low temperature is crucial for controlling the reaction.
- **Addition of Acetanilide:** Once the Vilsmeier reagent is formed (typically after 30 minutes of stirring), add N-(2-methylphenyl)acetamide (~1 equivalent) portion-wise, ensuring the internal temperature does not rise significantly.

- Cyclization: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (typically 80-90°C) for several hours (e.g., 4-6 hours), monitoring by TLC.
  - Causality Insight: The elevated temperature provides the activation energy for the intramolecular electrophilic aromatic substitution (cyclization) onto the activated benzene ring, followed by dehydration and chlorination to form the quinoline ring system.
- Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3x).
- Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

## Visualized Synthetic Workflow



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Caption: Synthetic pathway for **2-Chloro-8-methylquinoline**.

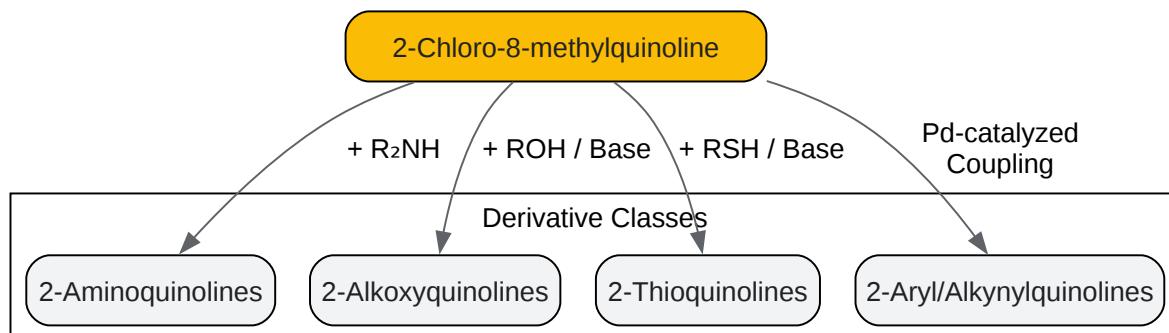
## Chemical Reactivity and Synthetic Utility

The primary utility of **2-Chloro-8-methylquinoline** stems from the reactivity of the chlorine atom at the C2 position. This position is electron-deficient due to the inductive effect of the ring nitrogen, making it highly susceptible to nucleophilic aromatic substitution ( $S_NAr$ ) reactions. This allows for the facile introduction of a wide array of functional groups.

Key Transformations:

- **Amination:** Reaction with primary or secondary amines ( $R_2NH$ ) yields 2-amino-8-methylquinoline derivatives, which are common scaffolds in bioactive molecules.
- **Alkoxylation/Aryloxylation:** Treatment with alkoxides ( $RO^-$ ) or phenoxides ( $ArO^-$ ) produces 2-ether substituted quinolines.
- **Thiolation:** Reaction with thiols ( $RSH$ ) in the presence of a base affords 2-thioether derivatives.
- **Cross-Coupling Reactions:** The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form C-C, C-N, and C-O bonds, significantly expanding its synthetic potential. The Sonogashira coupling of related 2-chloroquinolines has been well-documented.<sup>[2]</sup>

## Visualized Reactivity Map

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